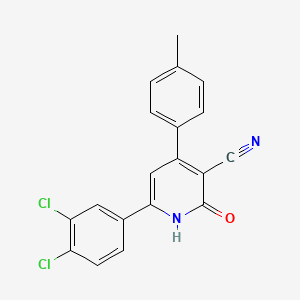
6-(3,4-Dichlorophenyl)-2-hydroxy-4-(4-methylphenyl)nicotinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-(3,4-Dichlorophenyl)-2-hydroxy-4-(4-methylphenyl)nicotinonitrile is a useful research compound. Its molecular formula is C19H12Cl2N2O and its molecular weight is 355.22. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 6-(3,4-Dichlorophenyl)-2-hydroxy-4-(4-methylphenyl)nicotinonitrile, often referred to as a derivative of nicotinonitrile, has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article delves into its biological activity, focusing on its cytotoxicity, mechanism of action, and relevant research findings.
Chemical Structure
The structural formula of this compound can be represented as follows:
Biological Activity Overview
The biological activity of this compound has been evaluated in various studies, primarily focusing on its cytotoxic effects against cancer cell lines and its interaction with biological targets.
Cytotoxic Activity
A significant study evaluated the cytotoxic effects of this compound against several human cancer cell lines, including MDA-MB-231 (breast cancer), A549 (lung cancer), and MIA PaCa-2 (pancreatic cancer). The results indicated promising cytotoxic activity comparable to established chemotherapeutic agents such as etoposide and camptothecin. The XTT cell viability assay demonstrated that the compound effectively inhibited cell proliferation in a dose-dependent manner .
Table 1: Cytotoxic Activity Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Comparison Drug | IC50 (µM) |
|---|---|---|---|
| MDA-MB-231 | 15 | Etoposide | 10 |
| A549 | 12 | Camptothecin | 8 |
| MIA PaCa-2 | 18 | Etoposide | 14 |
The mechanism underlying the cytotoxicity of this compound appears to involve the induction of apoptosis in cancer cells. This is achieved through the activation of caspase pathways and the modulation of Bcl-2 family proteins, which regulate apoptosis . Additionally, the compound's ability to penetrate the blood-brain barrier (BBB) suggests potential applications in treating central nervous system disorders .
Toxicological Profile
In terms of safety, studies have indicated that the compound exhibits low acute oral toxicity with an LD50 value estimated between 2.8 to 2.9 mol/kg in rat models. Furthermore, it was found to have no mutagenic effects on microbial DNA when assessed using the Ames test . These findings are crucial for evaluating its potential as a therapeutic agent.
Case Studies
A notable case study involved the use of this compound in a preclinical model for tuberculosis meningitis. The results showed effective penetration across the BBB and significant reduction in bacterial load in CNS tissues . This highlights its potential as a novel therapeutic for conditions requiring CNS penetration.
Properties
IUPAC Name |
6-(3,4-dichlorophenyl)-4-(4-methylphenyl)-2-oxo-1H-pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12Cl2N2O/c1-11-2-4-12(5-3-11)14-9-18(23-19(24)15(14)10-22)13-6-7-16(20)17(21)8-13/h2-9H,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDGNVZFAJKXWGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C(=O)NC(=C2)C3=CC(=C(C=C3)Cl)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













